Theophylline

Description

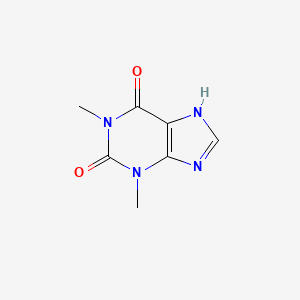

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | theophylline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Theophylline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021336 | |

| Record name | Theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate | |

| Record name | SID855679 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

g/cm³ | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

negligible | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1) | |

CAS No. |

58-55-9, 5967-84-0 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | theophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | theophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOPHYLLINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I55128JYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Molecular and Cellular Mechanisms of Theophylline Action

Phosphodiesterase Inhibition Mechanisms

Theophylline's ability to influence cellular function is significantly attributed to its role as a phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes that degrade cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in numerous signaling pathways. pharmacologyeducation.orgamegroups.org By inhibiting these enzymes, This compound (B1681296) increases intracellular concentrations of cAMP and cGMP, leading to a cascade of downstream effects. atsjournals.orgatsjournals.org

Non-selective Inhibition of Phosphodiesterase Isoenzymes

This compound is characterized as a non-selective PDE inhibitor, meaning it does not target a specific PDE isoenzyme but rather exhibits broad inhibitory activity across various PDE families. atsjournals.orgontosight.ai While it is considered a weak inhibitor, with only about 5-10% inhibition of total PDE activity at therapeutic concentrations, this non-selectivity contributes to its wide range of pharmacological effects. atsjournals.orgmdpi.com Its inhibitory action leads to the accumulation of both cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively, influencing processes such as smooth muscle relaxation and inflammation. atsjournals.orgontosight.ai

Specificity and Functional Roles of PDE3 Inhibition

Among the various PDE isoenzymes, the inhibition of PDE3 is particularly significant for this compound's bronchodilatory effects. amegroups.orgatsjournals.org PDE3 is prominently found in airway smooth muscle cells. amegroups.org By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to smooth muscle relaxation and subsequent widening of the airways. amegroups.orgnih.gov This mechanism is a key contributor to its historical use in managing asthma and chronic obstructive pulmonary disease (COPD). amegroups.org The relaxation of airway smooth muscle is a direct consequence of elevated cAMP levels within these cells. atsjournals.org

Specificity and Functional Roles of PDE4 Inhibition

This compound's anti-inflammatory properties are largely attributed to its inhibition of PDE4. amegroups.orgatsjournals.org PDE4 is the predominant PDE isoenzyme in a variety of inflammatory and immune cells, including mast cells, eosinophils, neutrophils, T-lymphocytes, and macrophages. nih.govnih.gov Inhibition of PDE4 in these cells leads to an increase in intracellular cAMP, which in turn suppresses their activation and the release of pro-inflammatory mediators. amegroups.orgnih.gov This suppression of the inflammatory response is a crucial aspect of this compound's therapeutic action in chronic inflammatory airway diseases. amegroups.org

Contributions of PDE Inhibition to Cellular Signaling

The inhibition of PDEs by this compound has profound effects on various cellular signaling pathways. The resulting increase in cAMP and cGMP levels influences a multitude of downstream targets. For instance, elevated cAMP activates PKA, which can phosphorylate various proteins, leading to smooth muscle relaxation and reduced inflammatory cell activity. ontosight.ai Furthermore, this compound has been shown to prevent the translocation of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB) into the nucleus, which may be mediated by PDE inhibition at higher concentrations. mdpi.commdpi.com This action prevents the transcription of inflammatory genes, further contributing to its anti-inflammatory effects. mdpi.com this compound can also induce apoptosis in inflammatory cells like eosinophils and neutrophils, an effect that may be linked to PDE inhibition. atsjournals.org

Adenosine Receptor Antagonism

Beyond its effects on phosphodiesterases, this compound also functions as a non-selective antagonist of adenosine receptors. pharmacologyeducation.orgdrugbank.com Adenosine is an endogenous nucleoside that plays a role in various physiological processes, including bronchoconstriction in asthmatic individuals. drugbank.com this compound antagonizes A₁, A₂, and to a lesser extent, A₃ receptors. atsjournals.orgatsjournals.org

A₁ Receptor Antagonism: Mechanistic Implications

The antagonism of the A₁ adenosine receptor by this compound has significant mechanistic implications. Blockade of A₁ receptors is thought to contribute to some of the serious side effects associated with high doses of this compound, such as cardiac arrhythmias and seizures. atsjournals.orgnih.gov Adenosine, acting through A₁ receptors, has an anticonvulsant effect; therefore, blocking these receptors can lower the seizure threshold. nih.gov In the airways of individuals with asthma, adenosine can cause bronchoconstriction by stimulating the release of histamine (B1213489) and leukotrienes from mast cells, an effect mediated in part through A₁ receptors on these cells. jci.org By blocking these receptors, this compound can mitigate this adenosine-induced bronchoconstriction. drugbank.com However, it is important to note that the clinical efficacy of this compound is not solely dependent on adenosine antagonism, as evidenced by other compounds that are potent adenosine antagonists but lack the same therapeutic effects. nih.gov

Table 1: Overview of this compound's Primary Molecular Targets and their Functional Consequences

| Target | Mechanism of Action | Primary Cellular Effect | Key Functional Outcome |

|---|---|---|---|

| Phosphodiesterase (PDE) Enzymes | Non-selective inhibition | Increased intracellular cAMP and cGMP | Broad pharmacological effects |

| PDE3 | Inhibition | Relaxation of airway smooth muscle cells | Bronchodilation |

| PDE4 | Inhibition | Suppression of inflammatory cell activation | Anti-inflammatory effects |

| Adenosine A₁ Receptor | Antagonism | Blockade of adenosine-mediated signaling | Potential for both therapeutic and adverse effects |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Cyclic adenosine monophosphate (cAMP) | |

| Cyclic guanosine monophosphate (cGMP) | |

| Adenosine | |

| Histamine | |

| Leukotrienes |

A₂B Receptor Antagonism: Mechanistic Implications

This compound functions as a non-selective antagonist of adenosine receptors, including the A₂B receptor. drugbank.comnih.gov This antagonism is a key component of its mechanism of action. In human mast cells, the activation of A₂B receptors is coupled to phospholipase C and can trigger the release of interleukin-8 (IL-8), a potent pro-inflammatory chemokine. jci.org this compound, by blocking these A₂B receptors, can inhibit this adenosine-mediated IL-8 secretion. jci.org This action is considered a contributor to the anti-asthmatic effects of this compound. nih.govjci.org Research has shown that both this compound and enprofylline, another anti-asthmatic xanthine (B1682287), effectively block the release of IL-8 induced by the adenosine analogue NECA in a human mast cell line (HMC-1). jci.org This suggests that the antagonism of A₂B receptors on mast cells is a significant mechanistic pathway for the anti-inflammatory properties of this compound. nih.gov

Histone Deacetylase Activation

A novel and significant mechanism of action for this compound, particularly at lower, anti-inflammatory concentrations, is the activation of histone deacetylases (HDACs). mdpi.comatsjournals.org This action is distinct from its better-known effects of phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, which typically require higher concentrations. atsjournals.orgatsjournals.org The activation of HDACs by this compound leads to the suppression of inflammatory gene expression. mdpi.comresearchgate.net

This compound-Mediated Restoration of HDAC Activity

Inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) are associated with a marked reduction in HDAC activity, particularly HDAC2, in alveolar macrophages and the peripheral lung. atsjournals.orgnih.gov This reduction in HDAC activity contributes to an amplified inflammatory response and resistance to the anti-inflammatory effects of corticosteroids. atsjournals.orgersnet.org this compound, at low concentrations, has been shown to restore this diminished HDAC activity. mdpi.comnih.gov For instance, in alveolar macrophages from COPD patients, which exhibit significantly reduced HDAC activity compared to healthy individuals, this compound induced a sixfold increase in HDAC activity in cell lysates. nih.gov This restoration of HDAC function can reverse corticosteroid resistance, enhancing the ability of drugs like dexamethasone (B1670325) to suppress the release of inflammatory cytokines such as IL-8. atsjournals.orgnih.gov This effect is confirmed by the fact that it is blocked by trichostatin A, a non-selective HDAC inhibitor. atsjournals.orgnih.gov

Selective Activation of HDAC1 and HDAC3

Research indicates a degree of selectivity in this compound's activation of HDAC enzymes. One study reported that this compound's action on HDAC activity is selective, with a preferential targeting of HDAC1 and HDAC3. nih.gov However, other findings suggest that this compound activates different subtypes of Class I HDACs, with equal activation of HDAC1 and HDAC2, and less effect on Class II HDACs. atsjournals.orgatsjournals.org This activation of specific HDACs enhances their ability to deacetylate histones, which is a crucial step in repressing the transcription of inflammatory genes. mdpi.com

| Finding | Affected Cell/Condition | Key Outcome | Reference |

|---|---|---|---|

| Restoration of reduced HDAC activity | Alveolar Macrophages from COPD patients | Sixfold increase in HDAC activity; restored steroid sensitivity | nih.gov |

| Increased HDAC activity | Bronchial biopsies from asthma patients | Significant increase in HDAC activity after low-dose treatment | atsjournals.org |

| Selective HDAC activation | Epithelial cells (A549) | Preferential activation of HDAC1 and HDAC3 | nih.gov |

| Class-selective HDAC activation | General (in vitro) | Relatively selective effect on Class I HDACs (HDAC1, HDAC2) | atsjournals.orgatsjournals.org |

Molecular Mechanisms of HDAC Induction

The precise molecular mechanism by which this compound activates HDACs is not fully elucidated but is known to be independent of both PDE inhibition and adenosine receptor antagonism. atsjournals.orgatsjournals.orgportico.org The effect is observed at therapeutically relevant concentrations (10⁻⁶–10⁻⁵ M) and appears to be a direct activation within the nucleus. atsjournals.orgersnet.org One proposed mechanism is that this compound regulates HDAC2 activity by inhibiting the oxidant-activated phosphoinositide-3-kinase-delta (PI3K-δ). mdpi.com The effect of this compound on HDAC activity is also noted to be potentiated under conditions of oxidative stress, which is significant as oxidative stress can lower baseline HDAC activity. atsjournals.orgatsjournals.orgtandfonline.com This potentiation allows this compound to be more effective in more severe disease states where oxidative stress is higher. ersnet.orgtandfonline.com

Modulation of Key Intracellular Pathways

Nuclear Factor-kappaB (NF-κB) Pathway : this compound can prevent the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus. nih.govatsjournals.orgnih.gov It achieves this by inhibiting the degradation of I-κBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.comatsjournals.org This inhibition of the NF-κB pathway leads to the suppression of inflammatory gene expression, including cytokines like TNF-α and IL-8. mdpi.com

Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibition : Oxidative stress can activate PARP-1, an enzyme that can lead to cellular energy depletion and death. mdpi.comatsjournals.org this compound has been shown to inhibit PARP-1, which may prevent NAD+ depletion and subsequent decreases in the activity of SIRT1, an important deacetylase involved in modulating inflammation and cell survival. mdpi.com

Cyclic AMP (cAMP) and Protein Kinase A (PKA) : As a non-selective phosphodiesterase inhibitor, this compound increases intracellular levels of cAMP. nih.govatsjournals.org This elevation in cAMP leads to the activation of Protein Kinase A (PKA). nih.govnih.gov The cAMP-PKA pathway is believed to be the primary mediator for this compound-induced decreases in Ca²⁺ sensitivity in tracheal smooth muscle, contributing to its bronchodilator effects. nih.gov

Apoptosis Pathways : this compound promotes apoptosis in inflammatory cells like neutrophils and T-lymphocytes. atsjournals.org In neutrophils, this is achieved through a reduction in the anti-apoptotic protein Bcl-2. atsjournals.org In T-lymphocytes, the pro-apoptotic effect appears to be mediated via PDE inhibition. atsjournals.org

mTOR Signaling : There is emerging interest in the role of the mechanistic target of rapamycin (B549165) (mTOR) pathway in inflammation. Inhibition of mTOR by this compound may contribute to attenuating the inflammatory response. mdpi.com

| Pathway | Mechanism of Modulation | Downstream Effect | Reference |

|---|---|---|---|

| NF-κB | Inhibits I-κBα degradation, preventing NF-κB nuclear translocation | Suppression of pro-inflammatory gene expression (e.g., TNF-α, IL-8) | mdpi.comatsjournals.org |

| PARP-1 | Direct inhibition | Prevents NAD+ depletion, preserves SIRT1 activity | mdpi.com |

| cAMP/PKA | Inhibits PDE, increasing cAMP levels and activating PKA | Decreased Ca²⁺ sensitivity in smooth muscle, bronchodilation | atsjournals.orgnih.gov |

| Apoptosis | Reduces Bcl-2 in neutrophils; PDE inhibition in T-lymphocytes | Induces apoptosis in inflammatory cells | atsjournals.org |

| mTOR | Inhibition of mTOR signaling | Attenuation of inflammatory response | mdpi.com |

Nuclear Factor-κB (NF-κB) Pathway Inhibition

The Nuclear Factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation. This compound has been demonstrated to interfere with this pathway, thereby reducing the expression of pro-inflammatory genes. nih.gov

The primary mechanism of this inhibition involves preventing the degradation of the inhibitory protein IκBα. mdpi.comresearchgate.netmdpi.com In an inactive state, NF-κB is sequestered in the cytoplasm, bound to IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. mdpi.comatsjournals.org this compound protects IκBα from this degradation, effectively trapping NF-κB in the cytoplasm and preventing its nuclear translocation. mdpi.comresearchgate.netmdpi.com This inhibitory action on NF-κB activation has been observed in human pulmonary epithelial cells. researchgate.net

This suppression of the NF-κB pathway leads to a decrease in the production of various inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), as well as granulocyte-macrophage colony-stimulating factor (GM-CSF). mdpi.com It is important to note that some studies suggest these effects on the NF-κB pathway are observed at high concentrations of this compound and may be linked to its activity as a phosphodiesterase (PDE) inhibitor. mdpi.comatsjournals.orgatsjournals.org

| Mechanism | Key Protein Target | Outcome | Reference |

|---|---|---|---|

| Inhibition of NF-κB nuclear translocation | IκBα (Inhibitor of κB) | Prevents degradation of IκBα, sequestering NF-κB in the cytoplasm. | mdpi.comresearchgate.netmdpi.com |

| Downstream Effect | Inflammatory Genes (e.g., TNF-α, IL-8) | Reduced expression of pro-inflammatory cytokines and mediators. | nih.govmdpi.com |

Interleukin-10 (IL-10) Secretion Modulation

Interleukin-10 (IL-10) is an anti-inflammatory cytokine that plays a crucial role in immune regulation. This compound has been found to modulate the production of IL-10, contributing to its anti-inflammatory profile. nih.gov

Research indicates that this compound can increase the secretion of IL-10. atsjournals.orgnih.govatsjournals.org This effect has been observed in various contexts, including in asthmatic airways. irispublishers.com The induction of IL-10 by this compound adds to its capacity to counteract inflammatory processes. For instance, studies have shown that this compound-induced increases in nasal mucus IL-10 correlate with clinical improvements in certain conditions. irispublishers.com

The mechanism underlying this modulation is often linked to this compound's inhibition of phosphodiesterases (PDEs). atsjournals.orgnih.govatsjournals.orgirispublishers.com However, some evidence suggests that this effect is more pronounced at higher concentrations of this compound, and may not be significant at the lower doses used in some therapeutic settings. atsjournals.orgnih.govatsjournals.org

| Action | Affected Cytokine | Proposed Mechanism | Reference |

|---|---|---|---|

| Increased Secretion | Interleukin-10 (IL-10) | Mediated through Phosphodiesterase (PDE) inhibition. | atsjournals.orgnih.govatsjournals.orgirispublishers.com |

| Concentration Dependence | IL-10 | Effect may be more significant at higher this compound concentrations. | atsjournals.orgnih.govatsjournals.org |

Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that is activated in response to DNA damage, often induced by oxidative stress. osti.govnih.govresearchgate.net Overactivation of PARP-1 can deplete cellular stores of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), leading to an energy crisis and cell death. osti.govnih.govresearchgate.net

This compound has been identified as a direct, competitive inhibitor of PARP-1. osti.govnih.gov By inhibiting PARP-1, this compound prevents the excessive consumption and subsequent depletion of NAD+ in cells subjected to oxidative stress, such as human pulmonary epithelial cells exposed to hydrogen peroxide. osti.govnih.gov This action preserves the intracellular energy pool and protects cells from death. osti.govnih.gov This mechanism provides insight into the therapeutic effects of this compound in pathologies associated with oxidative stress. osti.govnih.gov

| Target Enzyme | Mechanism of Inhibition | Cellular Consequence | Reference |

|---|---|---|---|

| Poly(ADP-Ribose) Polymerase-1 (PARP-1) | Competitive Inhibition | Prevents NAD+ depletion, averting cellular energy crisis and cell death. | osti.govnih.gov |

Phosphoinositide 3-Kinase-δ (PI3Kδ) Pathway Modulation

The phosphoinositide 3-kinase (PI3K) family of enzymes is involved in a multitude of cellular functions, including inflammation. nih.gov this compound has been shown to act as a selective inhibitor of the δ (delta) isoform of PI3K (PI3Kδ). atsjournals.orgatsjournals.orgnih.govnih.gov

This inhibition is particularly effective against PI3Kδ that has been activated by oxidative stress. atsjournals.orgnih.gov The inhibitory concentration (IC50) of this compound against the PI3Kδ subtype is approximately 75 μM. atsjournals.orgnih.gov In contrast, it is a much weaker inhibitor of other isoforms, such as the PI3Kγ subtype (IC50 ≈ 800 μM). atsjournals.orgnih.gov

A significant consequence of PI3Kδ inhibition by this compound is the restoration of histone deacetylase 2 (HDAC2) activity. atsjournals.orgnih.gov HDAC2 is an important enzyme that suppresses inflammatory gene expression, and its activity can be reduced by oxidative stress via a PI3Kδ-dependent mechanism. atsjournals.orgnih.gov By inhibiting PI3Kδ, this compound reverses this reduction in HDAC2 activity. atsjournals.orgnih.gov This mechanism is independent of PDE inhibition and adenosine receptor antagonism. atsjournals.orgnih.gov This action is crucial as it can restore the sensitivity of cells to corticosteroids in inflammatory conditions where corticosteroid resistance is observed. nih.gov

| Target Isoform | Action | Key Downstream Effect | Reference |

|---|---|---|---|

| Phosphoinositide 3-Kinase-δ (PI3Kδ) | Selective Inhibition (IC50 ≈ 75 μM) | Restoration of Histone Deacetylase 2 (HDAC2) activity. | atsjournals.orgatsjournals.orgnih.govnih.gov |

| Phosphoinositide 3-Kinase-γ (PI3Kγ) | Weak Inhibition (IC50 ≈ 800 μM) | Minimal effect compared to PI3Kδ. | atsjournals.orgnih.gov |

Cellular and Immunological Research on Theophylline Effects

Effects on Airway Smooth Muscle Cells

Theophylline's impact on airway smooth muscle cells is a cornerstone of its therapeutic action in obstructive airway diseases. Its effects are primarily centered on inducing muscle relaxation and counteracting constrictive signals.

Mechanisms of Muscle Relaxation in Airway Tissues

This compound (B1681296) induces relaxation of airway smooth muscle, affecting both large and small airways. mdpi.com The primary mechanism behind this bronchodilation is believed to be the inhibition of phosphodiesterase (PDE) enzymes. mdpi.comersnet.org By inhibiting PDEs, particularly PDE3 and PDE4, this compound leads to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). atsjournals.orgamegroups.org This increase in cyclic nucleotides is associated with smooth muscle relaxation. atsjournals.org

In vitro studies have demonstrated that this compound is effective in relaxing human airway smooth muscle. atsjournals.orgportico.org Interestingly, in airway preparations from individuals who have died from asthma, where the response to β-agonists is often diminished, this compound still effectively induces relaxation. nih.gov Another proposed mechanism involves the opening of large conductance Ca2+-activated K+ (maxi-K) channels, which may be facilitated by the increase in cAMP. ersnet.orgnih.gov

It's important to note that while PDE inhibition is a key mechanism, the concentrations of this compound required for maximal relaxation in vitro are often higher than those typically considered therapeutic. atsjournals.orgnih.gov

Functional Antagonism in Airway Responsiveness Research

This compound acts as a functional antagonist, meaning it can inhibit the contractile responses of airway smooth muscle to a variety of spasmogens. ersnet.orgnih.gov This broad-spectrum opposition to bronchoconstrictor agents is a significant aspect of its utility. portico.org It has been shown to reduce airway responsiveness to stimuli such as histamine (B1213489) and methacholine. ersnet.orgatsjournals.orgdrugbank.com

Furthermore, this compound antagonizes adenosine receptors, specifically A1 and A2 receptors, at therapeutic concentrations. atsjournals.orgatsjournals.org Adenosine can cause bronchoconstriction in asthmatic individuals, likely through the release of histamine and leukotrienes from mast cells. atsjournals.orgatsjournals.org By blocking adenosine receptors, this compound can mitigate this indirect constrictor effect. drugbank.com

Anti-inflammatory Cellular Responses

Beyond its direct effects on airway smooth muscle, this compound exhibits a range of anti-inflammatory properties by modulating the function of various immune cells.

Eosinophil Infiltration Inhibition

This compound has been shown to inhibit the infiltration of eosinophils into the airways, a key feature of allergic inflammation. portico.orgpsu.edu Studies in animal models have demonstrated that pretreatment with this compound significantly reduces allergen-induced eosinophil recruitment into the airways. psu.edu In clinical research involving patients with mild asthma, low-dose this compound treatment has been found to decrease the number of eosinophils in bronchial biopsies, bronchoalveolar lavage fluid, and induced sputum. atsjournals.orgatsjournals.orgatsjournals.org Similarly, in patients with nocturnal asthma, this compound can inhibit the early morning influx of eosinophils. atsjournals.orgnih.gov This effect is thought to be mediated, at least in part, by the inhibition of T-cell-derived cytokines that are responsible for eosinophilic responses. mdpi.com Research also suggests that this compound can reduce airway inflammation by suppressing eosinophil activity, leading to a subsequent decrease in their infiltration. nih.gov

Neutrophil Influx and Activity Modulation

This compound also modulates the activity and influx of neutrophils. In patients with Chronic Obstructive Pulmonary Disease (COPD), this compound has been observed to reduce the proportion of neutrophils in induced sputum and decrease the concentration of the neutrophil chemoattractant CXCL8 (also known as IL-8). atsjournals.orgportico.org In a rat model of endotoxin-induced airway inflammation, this compound treatment significantly inhibited the influx of neutrophils into the airways. ersnet.org It also reduces the influx of neutrophils in the bronchoalveolar lavage of patients with nocturnal asthma. atsjournals.orgnih.gov Furthermore, this compound can promote apoptosis (programmed cell death) in neutrophils, which may help to resolve inflammation. portico.orgnih.gov

Inhibition of Inflammatory Mediator Release

This compound can inhibit the release of various inflammatory mediators from immune cells, although the concentrations required for these effects can vary. It has been shown to inhibit the release of histamine from mast cells and basophils. ersnet.orgcapes.gov.br However, the concentrations needed for significant inhibition of histamine release are often high. ersnet.orgpsu.edu At therapeutic concentrations, this compound can inhibit the adenosine-induced enhancement of mediator release from mast cells. ersnet.orgnih.gov

This compound also affects the release of other mediators. For instance, it can inhibit the generation of leukotriene B4 (LTB4) by neutrophils and the release of superoxide (B77818) anions from alveolar macrophages. psu.edu Additionally, it has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) from human macrophages. psu.edu

Table 1: Summary of this compound's Effects on Different Cell Types and Processes

| Target Cell/Process | Observed Effect | Key Mechanisms |

|---|---|---|

| Airway Smooth Muscle | Relaxation (Bronchodilation) | PDE inhibition (↑cAMP, ↑cGMP), Opening of maxi-K channels, Adenosine receptor antagonism |

| Eosinophils | Inhibition of infiltration and activity | Inhibition of T-cell-derived cytokines, Suppression of eosinophil activity |

| Neutrophils | Inhibition of influx and activity, Promotion of apoptosis | Reduction of chemoattractants (e.g., CXCL8), Induction of apoptosis |

| Mast Cells/Basophils | Inhibition of histamine and other mediator release | Adenosine receptor antagonism, PDE inhibition (at high concentrations) |

| Macrophages | Inhibition of superoxide anion and cytokine release | PDE inhibition, Inhibition of pro-inflammatory cytokine release (e.g., TNF-α) |

| T-Lymphocytes | Inhibition of proliferation and chemotaxis | PDE inhibition, Induction of apoptosis |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-methyluric acid |

| 1-methylxanthine (B19228) |

| 3-methylxanthine |

| 8-Br-cAMP |

| 8-Br-cGMP |

| Adenosine |

| Adenosine triphosphate |

| Allopurinol |

| Aminophylline (B1665990) |

| Bu2-cAMP |

| Bu2-cGMP |

| Caffeine (B1668208) |

| Calcium |

| Carbamazepine |

| Catecholamines |

| Charybdotoxin |

| Cimetidine |

| Clarithromycin |

| Cyclic adenosine monophosphate (cAMP) |

| Cyclic guanosine monophosphate (cGMP) |

| CXCL8 (Interleukin-8) |

| Denbufylline |

| Diltiazem |

| Endotoxin |

| Erythromycin |

| Ethanol |

| Fluconazole |

| Fluvoxamine |

| Guanosine triphosphate |

| Heparin |

| Histamine |

| IBMX |

| IL-10 |

| IL-13 |

| IL-1β |

| IL-2 |

| IL-4 |

| IL-5 |

| Interferon-α |

| Isbufylline |

| Isoprenaline |

| Ketoconazole |

| Leukotriene B4 (LTB4) |

| Leukotriene C4 |

| Leukotrienes |

| Methacholine |

| N-alpha-p-tosyl-L-arginine-methyl ester |

| Nitric oxide |

| Pentoxifylline |

| Phenobarbitone |

| Phenytoin |

| Phorbol-myristate-acetate |

| Platelet-activating factor (PAF) |

| Prostaglandin D2 |

| Prostaglandins |

| Ranitidine |

| Rifampicin |

| Ritonavir |

| Ro-2017 |

| Rolipram |

| Terbutaline |

| Theobromine |

| This compound |

| Toluene di-isocyanate |

| Trichostatin A |

| Tumor necrosis factor-alpha (TNF-α) |

| Verapamil |

Impact on Reactive Oxygen Species Production

This compound has demonstrated the ability to modulate the production of reactive oxygen species (ROS), which are implicated in the inflammatory processes of various respiratory diseases. mdpi.com Research indicates that this compound can reduce ROS production in adipocytes and inhibit the generation of free oxygen radicals by human monocytes through the inhibition of phosphodiesterase (PDE). mdpi.comumk.pl This effect is significant as increased ROS can lead to the formation of peroxynitrite radicals, which are associated with the inactivation of histone deacetylase 2 (HDAC2), a key enzyme in regulating inflammation. mdpi.com By reducing peroxynitrite formation, this compound may help preserve HDAC2 function. mdpi.com

However, the effect of this compound on ROS production can be concentration-dependent. While high concentrations of this compound (greater than 10⁻⁴ M) that inhibit PDE have been shown to inhibit eosinophil superoxide generation, some in vitro studies suggest that at therapeutic concentrations, this compound might actually increase superoxide release. mdpi.com This paradoxical effect is thought to be mediated through its antagonism of adenosine receptors, as endogenous adenosine normally has an inhibitory action on these cells. mdpi.com

Immunomodulatory Effects on Lymphocytes and Macrophages

This compound exerts significant immunomodulatory effects on lymphocytes and macrophages, key players in the immune response. It has been shown to influence T-lymphocyte function, suggesting a role in controlling chronic airway inflammation. mdpi.com In macrophages, this compound can modulate the inflammatory response by affecting the production of various cytokines and influencing gene expression. mdpi.comnih.gov

T-lymphocyte Proliferation and Chemotaxis Research

This compound has been observed to have a dose-dependent impact on T-lymphocyte proliferation and movement. At high concentrations, it inhibits the proliferation of both CD4⁺ and CD8⁺ T-lymphocytes, an effect mediated by the inhibition of phosphodiesterase (PDE). atsjournals.orgnih.gov Specifically, PDE4 inhibition is implicated in this anti-proliferative effect. mdpi.com Research has also shown that this compound can inhibit the chemotactic response of T-lymphocytes, which is their directed movement in response to chemical signals, and this is also mediated through PDE inhibition. mdpi.comnih.gov One study demonstrated that this compound caused a concentration-dependent inhibition of T-cell chemotaxis induced by both platelet-activating factor (PAF) and human recombinant interleukin-8 (hrIL-8). ersnet.org

In studies with asthmatic children, this compound treatment has been found to inhibit the chemotaxis of neutrophils and mononuclear cells. psu.edu Furthermore, in vitro studies have shown that this compound, along with the selective PDE4 inhibitor rolipram, can attenuate T-cell chemotaxis. researchgate.net

CD4⁺ and CD8⁺ Cell Dynamics

This compound influences the dynamics of CD4⁺ (helper) and CD8⁺ (suppressor/cytotoxic) T-cells, which are crucial for orchestrating the immune response. Research indicates that this compound has a stimulatory effect on suppressor (CD8⁺) T-lymphocytes, which may be important in controlling chronic airway inflammation. mdpi.comnih.gov

Interestingly, the effects of this compound on these cell populations can differ between the bloodstream and the airways. In patients with asthma, low-dose this compound treatment has been associated with an increase in activated circulating CD4⁺ and CD8⁺ T-cells, but a decrease in these same cells within the airways. atsjournals.org This suggests that this compound may reduce the trafficking of activated T-cells into the airways. atsjournals.orgersnet.org Another study involving the withdrawal of this compound from asthmatic patients showed a subsequent increase in both CD4⁺ and CD8⁺ T-cells in bronchial biopsies, further supporting the idea that this compound inhibits the movement of these lymphocytes into the airways. ersnet.org

At high concentrations, this compound inhibits the proliferation of both CD4⁺ and CD8⁺ cells. mdpi.comatsjournals.org

| Research Finding on this compound's Effect on CD4⁺ and CD8⁺ Cells | Reference |

| Stimulates suppressor (CD8⁺) T-lymphocytes. | mdpi.comnih.gov |

| High concentrations inhibit proliferation of CD4⁺ and CD8⁺ cells. | mdpi.comatsjournals.org |

| Low-dose treatment increases activated circulating CD4⁺ and CD8⁺ T-cells but decreases them in the airways. | atsjournals.org |

| Withdrawal of this compound leads to an increase in CD4⁺ and CD8⁺ T-cells in bronchial biopsies. | ersnet.org |

| May reduce the trafficking of activated T-cells into the airways. | atsjournals.orgersnet.org |

Macrophage Gene Expression Profiling

Genome-wide profiling of gene expression in macrophages has revealed that this compound can dose-dependently regulate a significant number of genes. nih.govnih.gov These regulated genes are involved in various cellular processes, including inflammation, cytokine signaling, cell adhesion, and cell motility. nih.govnih.govaacrjournals.org

A key finding from these microarray studies is the dramatic suppression of Interleukin-13 (IL-13) expression in macrophages by this compound. nih.govaacrjournals.org IL-13 is a central mediator of airway inflammation. nih.gov This suppression of IL-13 has been confirmed by real-time quantitative RT-PCR and ELISA analyses and appears to be mediated through cyclic AMP (cAMP). nih.govaacrjournals.org this compound, along with other cAMP-elevating agents, has been shown to suppress both IL-13 mRNA expression and protein secretion in macrophages. nih.govaacrjournals.org This, in turn, can lead to a decrease in the production of leukotriene C4 (LTC4), another inflammatory mediator. nih.gov

Microarray studies have also indicated that this compound has the greatest inhibitory effect on IL-13 expression in macrophages. mdpi.com Furthermore, in alveolar macrophages from smokers with chronic bronchitis, IL-13 protein secretion was observed to decrease in a dose-dependent manner with this compound treatment. nih.gov

| Genes Regulated by this compound in Macrophages | Functional Category | Effect of this compound | Reference |

| Interleukin-13 (IL-13) | Inflammation, Cytokine | Down-regulated | nih.govaacrjournals.org |

| Genes related to angiogenesis | Cell Growth | Dose-dependently regulated | nih.gov |

| Genes related to cell adhesion | Cell Interaction | Dose-dependently regulated | nih.gov |

| Genes related to cell motility | Cell Movement | Dose-dependently regulated | nih.govaacrjournals.org |

| Genes related to signal transduction | Cellular Communication | Dose-dependently regulated | nih.govaacrjournals.org |

| Genes related to cell proliferation | Cell Growth | Dose-dependently regulated | nih.gov |

Induction of Apoptosis in Inflammatory Cells

This compound has been shown to induce apoptosis, or programmed cell death, in various inflammatory cells, which may contribute to its anti-inflammatory effects. vetphysiol.hu In vitro studies have demonstrated that this compound promotes apoptosis in neutrophils. mdpi.comatsjournals.org This effect is associated with a reduction in the anti-apoptotic protein Bcl-2. mdpi.comvetphysiol.hu Unlike some of its other actions, this pro-apoptotic effect in neutrophils is not mediated by PDE inhibition but may be related to the antagonism of adenosine A₂A-receptors. mdpi.com

This compound also induces apoptosis in T-lymphocytes, thereby reducing their survival. mdpi.comatsjournals.orgnih.gov This effect on T-lymphocytes appears to be mediated via PDE inhibition. mdpi.comatsjournals.orgnih.gov Furthermore, this compound has been found to counteract the prolonged survival of human granulocytes (including neutrophils and eosinophils) that is often caused by inflammatory cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) and IL-5. nih.gov It achieves this by accelerating granulocyte apoptosis. nih.gov

Transcriptional Regulation and Gene Expression

This compound influences the fundamental processes of transcriptional regulation and gene expression, which are at the heart of its anti-inflammatory and immunomodulatory actions. One of the key mechanisms is its effect on the pro-inflammatory transcription factor nuclear factor-κB (NF-κB). vetphysiol.hu this compound has been shown to prevent the translocation of NF-κB into the nucleus, which is a critical step for it to activate the expression of inflammatory genes. mdpi.comatsjournals.org This inhibitory effect on NF-κB appears to be due to a protective action against the degradation of its inhibitory protein, I-κBα. mdpi.com However, these effects are typically observed at high concentrations and may be mediated by PDE inhibition. mdpi.com

Another significant mechanism of this compound's action on gene expression is through the activation of histone deacetylases (HDACs). mdpi.comatsjournals.org HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to the suppression of inflammatory genes. mdpi.compnas.org this compound, even at low concentrations, can activate HDACs, particularly HDAC2, whose activity is often reduced by oxidative stress in inflammatory conditions. mdpi.comatsjournals.org By activating HDAC2, this compound can enhance the anti-inflammatory effects of corticosteroids and even reverse corticosteroid resistance in cells from patients with COPD. mdpi.commdpi.com This activation of HDACs is thought to occur through the inhibition of oxidant-activated phosphoinositide-3-kinase-delta (PI3K-δ). mdpi.com

Synthetic riboswitches that respond to this compound have also been developed as tools to regulate gene expression in various organisms, demonstrating the molecule's utility in synthetic biology for controlling translation and transcription. asm.orgmdpi.combiorxiv.org

Repression of Pro-inflammatory Gene Transcription

This compound exhibits significant anti-inflammatory properties by repressing the transcription of various pro-inflammatory genes. nih.gov This mechanism is crucial to its therapeutic action in inflammatory airway diseases. Research has identified several key pathways through which this compound exerts this repressive effect, primarily centered around the inhibition of transcription factors and the modulation of chromatin structure via histone deacetylases (HDACs).

One of the principal mechanisms is the inhibition of Nuclear Factor-kappaB (NF-κB), a critical transcription factor that regulates the expression of numerous inflammatory genes. atsjournals.orgportico.org In inflammatory conditions, NF-κB is activated and translocates to the nucleus to initiate the transcription of genes encoding cytokines, chemokines, and adhesion molecules. mdpi.comatsjournals.org this compound has been shown to prevent this translocation. nih.govatsjournals.orgnih.gov It achieves this by protecting the inhibitory protein IκBα from degradation, which otherwise releases NF-κB to move into the nucleus. mdpi.comatsjournals.orgresearchgate.net By inhibiting the NF-κB pathway, this compound effectively suppresses the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). mdpi.comresearchgate.net

A novel and significant mechanism of this compound's anti-inflammatory action is the activation of Histone Deacetylases (HDACs). nih.govatsjournals.org Gene expression is regulated by the balance between histone acetylation, carried out by histone acetyltransferases (HATs), and deacetylation, by HDACs. ersnet.orgtandfonline.com Histone acetylation generally leads to a more open chromatin structure, allowing for gene transcription. Corticosteroids, for example, suppress inflammatory genes by recruiting HDACs, particularly HDAC2, to the site of inflammation. atsjournals.orgersnet.org this compound, at low concentrations, directly enhances the activity of HDACs. pnas.orgresearchgate.netpharmgkb.org This effect is not linked to its classic mechanisms of phosphodiesterase (PDE) inhibition or adenosine receptor antagonism. atsjournals.orgpnas.org

Research indicates that this compound's ability to activate HDACs may be mediated through the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ), a kinase that is activated by oxidative stress and negatively regulates HDAC2. nih.govmdpi.comatsjournals.orgresearchgate.netatsjournals.org Furthermore, the p38 mitogen-activated protein kinase (MAPK) pathway appears to play a role, as inhibition of p38 MAPK can partially reduce this compound-induced HDAC activity. pnas.org By increasing HDAC activity, this compound promotes the deacetylation of histones, leading to chromatin condensation and the repression of inflammatory gene expression. atsjournals.orgmdpi.com

Table 1: Key Molecular Targets in this compound-Mediated Gene Repression

Target Molecule Effect of this compound Resulting Action Key Downstream Genes Affected Reference NF-κB (Nuclear Factor-kappaB) Inhibits nuclear translocation by preventing IκBα degradation Suppression of pro-inflammatory gene transcription TNF-α, IL-8, GM-CSF, IL-6 [3, 5, 7, 11] HDAC2 (Histone Deacetylase 2) Increases enzyme activity Promotes deacetylation of histones, leading to gene silencing General inflammatory genes [1, 2, 4, 15] PI3K-δ (Phosphoinositide 3-kinase-delta) Inhibits activity Leads to increased HDAC2 activity General inflammatory genes [3, 5, 7, 16] p38 MAPK Modulates its activity (inhibition of p38 partially blocks this compound effect) Contributes to the induction of HDAC activity General inflammatory genes [1, 9]

Synergistic Effects with Corticosteroids on Gene Expression

A significant area of cellular research involves the synergistic interaction between this compound and corticosteroids in suppressing inflammatory gene expression. atsjournals.org This synergy is particularly important as it can enhance the anti-inflammatory effects of corticosteroids, potentially allowing for lower doses and overcoming corticosteroid resistance observed in some chronic respiratory diseases. ersnet.orgtandfonline.comnih.gov

The molecular basis for this synergy lies in their complementary effects on histone deacetylase (HDAC) activity. pnas.org Corticosteroids exert their anti-inflammatory effects primarily by binding to glucocorticoid receptors (GR), which then recruit HDAC2 to activated inflammatory gene sites. portico.orgersnet.orgpnas.org This recruitment leads to the deacetylation of histones, compacting the chromatin structure and switching off gene transcription. tandfonline.commdpi.com However, the effectiveness of this mechanism depends on the availability and activity of HDAC2, which can be reduced in conditions like Chronic Obstructive Pulmonary Disease (COPD) due to oxidative stress. ersnet.orgnih.gov

This is where this compound plays a crucial role. As established, this compound directly increases the enzymatic activity of HDACs. atsjournals.orgpnas.org This enhanced HDAC activity provides a larger pool of activated enzymes that can be recruited by the glucocorticoid receptor complex. pnas.orgresearchgate.netpharmgkb.org The result is a cooperative and powerful suppression of inflammatory genes that is far greater than the effect of either agent alone. nih.govpnas.org In vitro studies have quantified this potentiation, showing that low concentrations of this compound can enhance the anti-inflammatory actions of corticosteroids by 100- to 1,000-fold. atsjournals.orgportico.org

This synergistic mechanism explains why this compound alone is not a highly potent anti-inflammatory drug; while it can activate HDACs, it lacks the targeting mechanism to recruit these enzymes specifically to inflammatory genes. pnas.org Corticosteroids provide this targeting, and this compound amplifies the subsequent repressive effect. portico.orgpnas.org This interaction is particularly relevant for reversing corticosteroid resistance. In cells where HDAC2 function is impaired, such as in monocytes exposed to cigarette smoke extract, the combination of this compound and a corticosteroid like dexamethasone (B1670325) has been shown to restore HDAC2 expression and reverse corticosteroid insensitivity. spandidos-publications.com This effect is partly mediated through the inhibition of the PI3K/Akt signaling pathway. spandidos-publications.com

Table 2: Research Findings on this compound and Corticosteroid Synergy

Research Focus Key Finding Underlying Mechanism Cell/Model System Reference Cooperative Interaction This compound enhances HDAC activity, which is then available for corticosteroid recruitment to suppress inflammatory genes. This compound activates HDACs; Corticosteroids recruit activated HDACs to gene promoters. Epithelial cells, Macrophages [1, 10, 24] Potentiation of Effect Low-dose this compound potentiates the anti-inflammatory effects of corticosteroids by 100- to 1,000-fold. Synergistic repression of inflammatory gene expression. In vitro models [6, 12] Reversal of Steroid Resistance This compound restores HDAC activity and steroid responsiveness in cells from COPD patients. Activation of HDAC2, which is often reduced in COPD. COPD Macrophages [2, 4, 21] Combined Effect on Inflammatory Pathways This compound and Dexamethasone together reduce inflammatory cytokine release (IL-8, TNF-α) and reverse corticosteroid insensitivity. Inhibition of the PI3K/Akt pathway and restoration of HDAC2 expression. U937 monocytes exposed to cigarette smoke extract spandidos-publications.com

Pharmacokinetic and Pharmacodynamic Research

Theophylline (B1681296) Metabolism Research

This compound, a methylxanthine compound, undergoes extensive metabolism primarily in the liver, with approximately 90% of the drug being biotransformed in adults. pharmgkb.orgdrugs.comnih.gov This process involves multiple enzymatic pathways, leading to the formation of several metabolites.

Hepatic Biotransformation Pathways

The liver is the principal site of this compound metabolism. nih.gov The biotransformation of this compound occurs through two main processes: demethylation and hydroxylation. drugs.comdrugbank.com These pathways are responsible for converting this compound into more water-soluble compounds that can be excreted by the kidneys. The metabolism of this compound can become saturated, even within the therapeutic range, which means that small increases in dosage can lead to disproportionately large increases in its concentration in the blood. wikipedia.org

Cytochrome P450 (CYP1A2) Mediated Metabolism

The cytochrome P450 (CYP) enzyme system, specifically the CYP1A2 isoform, plays a crucial role in the metabolism of this compound. nih.govjournal-dtt.org CYP1A2 is the primary enzyme responsible for both the N-demethylation and hydroxylation of this compound. koreamed.orgnih.gov While other CYP isoforms are involved, CYP1A2 is considered the most significant contributor to this compound's breakdown in the body. nih.gov Studies have shown that the co-administration of caffeine (B1668208), another CYP1A2 substrate, can inhibit the metabolism of this compound, highlighting the shared metabolic pathway. journal-dtt.org

N-Demethylation and Hydroxylation Pathways

This compound metabolism proceeds along two major routes: N-demethylation and 8-hydroxylation. pharmgkb.orgoup.com

N-demethylation results in the formation of 1-methylxanthine (B19228) and 3-methylxanthine. pharmgkb.orgdrugbank.com This process is primarily catalyzed by CYP1A2. pharmgkb.org

8-hydroxylation is the main metabolic pathway, converting this compound to 1,3-dimethyluric acid. pharmgkb.orgoup.com This reaction is also largely mediated by CYP1A2, although CYP2E1 and potentially CYP3A4 contribute to a lesser extent. nih.govpharmgkb.org

In neonates, the N-demethylation pathway is not yet developed, and hydroxylation activity is reduced, which can lead to different metabolic profiles and a risk of caffeine accumulation. pharmgkb.orgfda.gov

Formation and Activity of this compound Metabolites

The metabolism of this compound results in several key metabolites:

1,3-dimethyluric acid: This is the major metabolite, accounting for a significant portion of this compound clearance. pharmgkb.orgoup.com It is considered to be pharmacologically inactive.

1-methylxanthine: This metabolite is formed through N-demethylation and is further oxidized by xanthine (B1682287) oxidase to 1-methyluric acid. drugbank.comnih.gov

3-methylxanthine: This is another product of N-demethylation. pharmgkb.org It possesses about one-tenth of the pharmacological activity of this compound. fda.gov

Caffeine: A small amount of this compound (around 6%) can be N-methylated to form caffeine. pharmgkb.orgdrugbank.com In adults, caffeine concentrations are generally negligible, but they can accumulate in neonates. fda.gov

A novel metabolite, this compound-7β-d-ribofuranoside (theonosine), has also been identified, produced by the microsomal fraction of lung tissue in various species, including humans. mdpi.com

Table 1: Major Metabolic Pathways of this compound and Metabolites Formed

| Metabolic Pathway | Primary Enzyme(s) | Metabolite(s) Formed | Pharmacological Activity of Metabolite |

|---|---|---|---|

| 8-Hydroxylation | CYP1A2, CYP2E1 | 1,3-dimethyluric acid | Inactive |

| N-Demethylation | CYP1A2 | 1-methylxanthine | Inactive (further metabolized) |

| N-Demethylation | CYP1A2 | 3-methylxanthine | Approximately 1/10th the activity of this compound |

| N-Methylation | Unknown | Caffeine | Active |

| Ribosylation | Unknown (Lung microsomes) | This compound-7β-d-ribofuranoside (Theonosine) | To be determined |

Genetic Influences on this compound Disposition

Inter-individual variations in this compound clearance are significant and are largely attributed to genetic differences in the enzymes responsible for its metabolism. nih.gov

Pharmacogenetic Studies of this compound Metabolism Enzymes

Pharmacogenetic research has focused on the genes encoding the primary enzymes that metabolize this compound, particularly CYP1A2 and CYP2E1. nih.govdrugbank.com

CYP1A2 Polymorphisms: Polymorphisms in the CYP1A2 gene have been shown to influence the rate of this compound metabolism. bmbreports.org

A study in Turkish patients found that the CYP1A21D and CYP1A21F polymorphisms were significantly different in patients compared to controls, with the "T" allele at -2467delT being associated with decreased this compound metabolism. pharmgkb.orgbmbreports.org

In a Japanese population, the AA + AG genotypes of rs2069514 (CYP1A21C) were linked to decreased this compound metabolism compared to the GG genotype. pharmgkb.org

A study in Korean non-smoking asthmatics demonstrated that individuals with the A mutant allele (GA+AA) of the -3860G>A polymorphism had significantly higher this compound clearance than those with the wild GG genotype. koreamed.org

CYP2E1 Polymorphisms: While CYP1A2 is the major enzyme, CYP2E1 also contributes to this compound hydroxylation. pharmgkb.orgdrugbank.com Polymorphisms in the CYP2E1 gene can also affect this compound metabolism, although its role is considered minor compared to CYP1A2. nih.gov

Table 2: Investigated CYP1A2 Polymorphisms and their Effect on this compound Metabolism

| Polymorphism | Population Studied | Effect on this compound Metabolism |

|---|---|---|

| CYP1A21D (-2467delT) | Turkish | "T" allele associated with decreased metabolism |

| CYP1A21C (rs2069514) | Japanese | AA + AG genotypes associated with decreased metabolism |

| -3860G>A | Korean | A mutant allele (GA+AA) associated with increased clearance |

Interindividual Variability in Metabolic Clearance

The metabolic clearance of this compound is subject to significant variation among individuals, a factor that complicates its therapeutic use. This variability is largely attributable to differences in hepatic metabolism, primarily orchestrated by the cytochrome P450 enzyme system. nih.gov this compound is predominantly metabolized by the CYP1A2 isoenzyme, with the CYP2E1 enzyme also playing a role at higher plasma concentrations. nih.gov The efficiency of this metabolic process can be influenced by a wide array of endogenous and exogenous factors, leading to substantial differences in the drug's clearance rate and, consequently, its plasma concentration. researchgate.net

Endogenous factors such as age and disease states are major contributors to this variability. irispublishers.com For instance, metabolic clearance is markedly reduced in neonates and the elderly, while it is increased in children between the ages of one and ten. irispublishers.com Pathological conditions can also profoundly alter this compound clearance. Diseases such as liver cirrhosis, congestive heart failure, and chronic obstructive pulmonary disease are associated with impaired clearance, which can lead to elevated serum levels. ukzn.ac.za Even acute illnesses accompanied by fever have been reported to slow this compound's half-life. asm.org Research has also pointed to potential sex-related differences, with one study noting higher clearance in healthy premenopausal women compared to men, though this finding is not universally consistent across all studies. nih.gov